![molecular formula C19H19N5 B2863712 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 956375-46-5](/img/structure/B2863712.png)
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” is a nitrogen-containing heteroaromatic compound . It is part of a series of compounds synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
Synthesis Analysis
The synthesis of this compound involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The reaction scheme for the synthesis is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, an index of refraction of 1.731, a molar refractivity of 85.8±0.5 cm3, a polar surface area of 61 Å2, a polarizability of 34.0±0.5 10-24 cm3, a surface tension of 55.1±7.0 dyne/cm, and a molar volume of 214.8±7.0 cm3 .Scientific Research Applications
Chemical Synthesis and Reactivity Research by Chimichi et al. (1996) focuses on the chemical behavior of substituted pyrazolo[1,5-a]pyrimidines, revealing insights into reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. This study helps in understanding the structural and electronic factors influencing the reactivity of these compounds, which is crucial for designing new materials and drugs (Chimichi et al., 1996).
Antibacterial and Insecticidal Potential Another significant application is in the development of new antimicrobial and insecticidal agents. Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their potential against various bacteria and insects. This research highlights the potential of these compounds in addressing global challenges related to agriculture and infectious diseases (Deohate & Palaspagar, 2020).
Molecular Interactions and Drug Design He et al. (2020) explored the interaction of novel pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins, providing insights into their binding mechanisms. Such studies are fundamental in drug design, as they inform on the pharmacokinetics and pharmacodynamics of potential therapeutics (He et al., 2020).
Anticancer Activity Research into the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has shown promising results. Hassan et al. (2017) synthesized a series of these compounds and evaluated their cytotoxic activities against human cancer cell lines, indicating their potential as novel anticancer agents (Hassan et al., 2017).
Antidiabetic Activity Soliman (1979) prepared derivatives of 3,5-disubstituted pyrazoles and studied their hypoglycemic effects, demonstrating the antidiabetic activity of some compounds. This research opens avenues for the development of new antidiabetic medications (Soliman, 1979).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-5-7-16(8-6-12)17-11-20-24-18(10-13(2)21-19(17)24)23-15(4)9-14(3)22-23/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFATGHYJMZZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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